Tripropylene glycol diacrylate
Overview
Description
Tripropylene glycol diacrylate (TPGDA) is a low-molecular-weight acrylic monomer that has been widely used in a variety of industrial and scientific applications. It is an important monomer for the synthesis of polymers, coatings, adhesives, and other materials. TPGDA is a versatile monomer with a wide range of properties and applications, including the synthesis of polymers, coatings, adhesives, and other materials.
Scientific Research Applications
UV-Curable Coatings
- TPGDA is a key component in ultraviolet-curable coatings. Its viscosity properties at different temperatures are crucial for evaluating the rheological properties of coatings, which is essential for industrial applications (Liu, Wang, Xue, & Yang, 2015).
Photopolymerization Kinetics
- The kinetics of photopolymerization of TPGDA are significantly influenced by temperature. This is critical for optimizing polymerization processes in various industrial applications (Scherzer & Langguth, 2001).
Photoinitiator Systems
- TPGDA can be efficiently polymerized using flavone/tertiary amine as a free radical photoinitiator. This method is promising for applications in biomedical and food-packaging fields due to its natural component characteristics (Su-qing et al., 2014).
Composite Material Synthesis
- In a study, TPGDA was used as a reducing agent in the polyol process for creating silver particles on bamboo charcoal, demonstrating its utility in composite material synthesis (Chiang & Yeh, 2014).
Crosslinking Agents in Polymer Science
- TPGDA, as a crosslinking agent, has been blended with ultra-high molecular weight polyethylene for improving its tribological properties, showcasing its role in enhancing material durability (Wu, Zhang, Wu, Wang, & Jiang, 2013).
Ultraviolet Radiation Curing
- TPGDA has been used in various formulations to modify crust leather surfaces via ultraviolet radiation curing. This demonstrates its application in the leather industry for surface treatment and modification (Khan, Rahman, Bhuyan, & Ahmad, 2002).
Polymer Synthesis
- TPGDA has been utilized in the Michael reaction to synthesize polymers with high molecular weights, highlighting its application in creating diverse polymeric materials (Trumbo, 1991).
properties
IUPAC Name |
2-[2-(2-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O6/c1-6-14(16)20-9-12(4)18-8-11(3)19-10-13(5)21-15(17)7-2/h6-7,11-13H,1-2,8-10H2,3-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRSZGKUUZPHEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(C)COC(=O)C=C)OCC(C)OC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7028015 | |
Record name | Tripropylene glycol diacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7028015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA, Pale yellow to amber liquid with an ester odor; Hygroscopic; [IUCLID] Light yellow liquid; [Aldrich MSDS] | |
Record name | 2-Propenoic acid, 1,1'-[(1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)]] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tripropylene glycol diacrylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1247 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tripropylene glycol diacrylate | |
CAS RN |
94120-00-0, 42978-66-5 | |
Record name | 1,4,7-Trimethyl-3,6-dioxaoctamethylene diacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094120000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 1,1'-[(1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)]] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tripropylene glycol diacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7028015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)] diacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.921 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4,7-TRIMETHYL-3,6-DIOXAOCTAMETHYLENE DIACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFM08CHC4D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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